![molecular formula C31H23F4O6P B12931390 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluoromethoxyphenyl groups and a dioxaphosphocine ring, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
The synthesis of 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds between the difluoromethoxyphenyl groups and the dioxaphosphocine ring . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents .
Chemical Reactions Analysis
1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the difluoromethoxyphenyl groups or the dioxaphosphocine ring .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of organic chemistry and materials science. It can be used as a building block for the synthesis of more complex molecules and materials, including organic photovoltaics and other electronic devices . Additionally, its unique structure makes it a valuable subject for studying the properties and reactivity of difluoromethoxyphenyl and dioxaphosphocine-containing compounds .
Mechanism of Action
The mechanism of action of 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The difluoromethoxyphenyl groups and the dioxaphosphocine ring can participate in various chemical reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Compared to other similar compounds, 1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its unique combination of difluoromethoxyphenyl groups and a dioxaphosphocine ring. Similar compounds include other difluoromethoxyphenyl-containing molecules and dioxaphosphocine derivatives . the specific arrangement and functional groups in this compound provide distinct properties and reactivity, making it a valuable subject for further research .
Properties
Molecular Formula |
C31H23F4O6P |
|---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C31H23F4O6P/c1-38-25-13-23(34)21(32)11-19(25)17-5-3-15-7-9-31-10-8-16-4-6-18(20-12-22(33)24(35)14-26(20)39-2)30(28(16)31)41-42(36,37)40-29(17)27(15)31/h3-6,11-14H,7-10H2,1-2H3,(H,36,37) |
InChI Key |
FUPVDNSVYXWWNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC(=C(C=C7OC)F)F)OP(=O)(O3)O)C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)
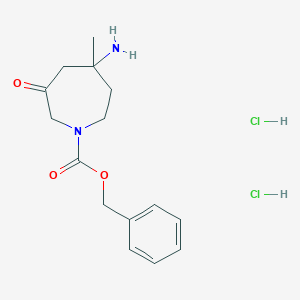
![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)
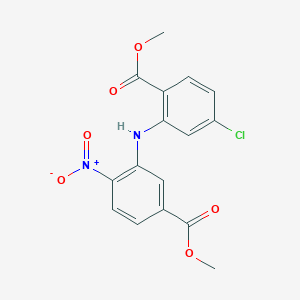
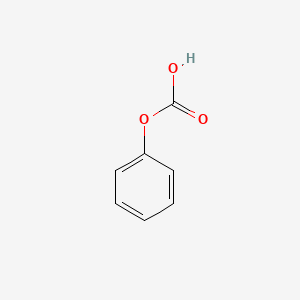

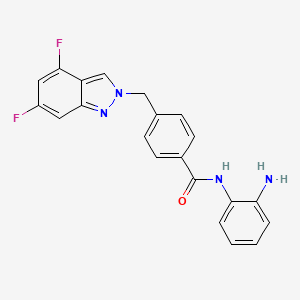
![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
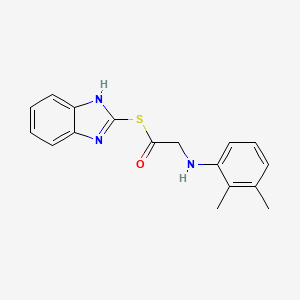
![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)


![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
